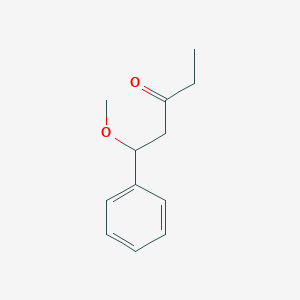
3-Pentanone, 1-methoxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 1-methoxy-1-phenyl-: is an organic compound with the molecular formula C12H16O. It is a ketone derivative characterized by the presence of a methoxy group and a phenyl group attached to the pentanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentanone, 1-methoxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-pentanone in the presence of a suitable catalyst. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the carbonyl group of 3-pentanone to yield the desired product.
Industrial Production Methods: Industrial production of 3-Pentanone, 1-methoxy-1-phenyl- typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pentanone, 1-methoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Pentanone, 1-methoxy-1-phenyl- is used as a building block for the synthesis of more complex molecules
Biology: The compound’s reactivity and structural features make it useful in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicine, derivatives of 3-Pentanone, 1-methoxy-1-phenyl- are explored for their potential therapeutic properties. Research is ongoing to identify compounds with specific biological activities.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 1-methoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.
Comparación Con Compuestos Similares
3-Pentanone: A simpler ketone without the methoxy and phenyl groups.
1-Phenyl-2-propanone: A related compound with a phenyl group attached to a different position.
1-Methoxy-2-propanone: A compound with a methoxy group but lacking the phenyl group.
Uniqueness: 3-Pentanone, 1-methoxy-1-phenyl- is unique due to the combination of its methoxy and phenyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
202396-16-5 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-methoxy-1-phenylpentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(13)9-12(14-2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 |
Clave InChI |
QYFRYDPSKGMASD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


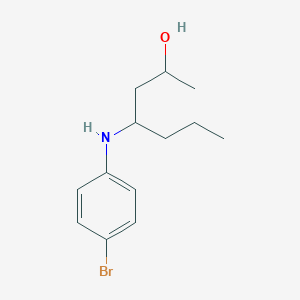
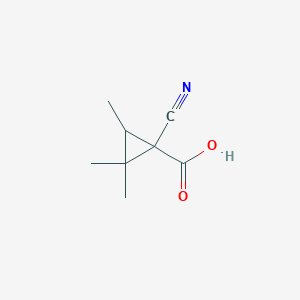
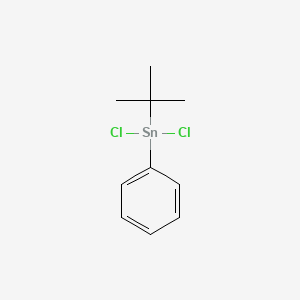
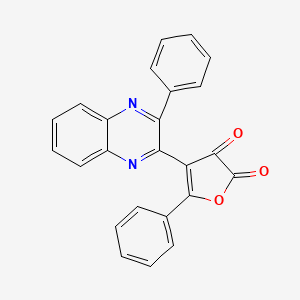

![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)
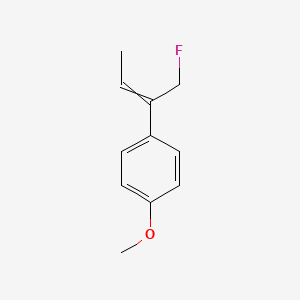
![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)
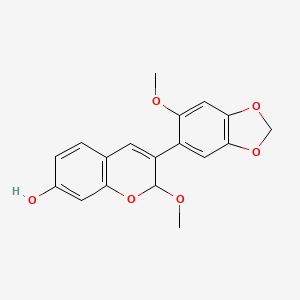
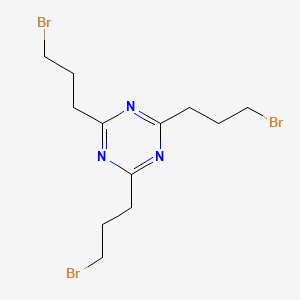
![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)
